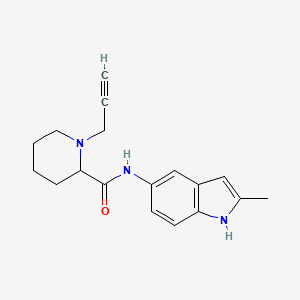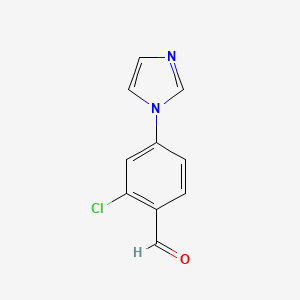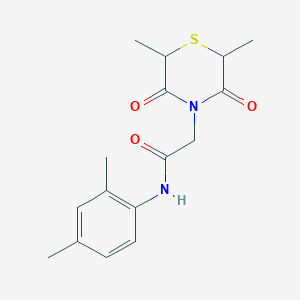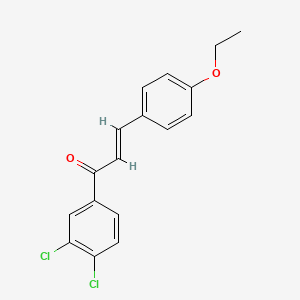
(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of ((2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and pathways involved in inflammation and cancer cell growth. In agriculture, it acts as a neurotoxin to insects and disrupts the fungal cell membrane, leading to their death. In material science, it acts as a fluorescent material in OLEDs, emitting light when an electric current is applied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one also vary depending on its application. In medicine, it has been shown to reduce inflammation and tumor growth, as well as possess anti-microbial properties. In agriculture, it has been shown to be toxic to insects and fungi. In material science, it has been shown to emit light when an electric current is applied.
実験室実験の利点と制限
One advantage of using ((2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments is its potential to serve as a natural and environmentally friendly alternative to synthetic chemicals. Additionally, its diverse range of applications makes it a versatile compound for research. However, one limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several potential future directions for research involving ((2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. In medicine, further studies could investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. In agriculture, research could focus on optimizing its insecticidal and fungicidal properties for more effective and sustainable pest control. In material science, research could explore its potential as a fluorescent material in other applications, such as sensors and displays. Overall, (this compound)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has significant potential for further research and development in various fields.
合成法
The synthesis of ((2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one can be achieved through various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 3,4-dichlorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction mixture is then heated and stirred to obtain the desired product. Another method involves the use of a microwave-assisted synthesis, which has been shown to be more efficient and environmentally friendly.
科学的研究の応用
((2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated as a potential drug candidate for the treatment of cancer and other diseases. In agriculture, it has been used as a natural pesticide due to its insecticidal and fungicidal properties. Additionally, it has also been studied for its potential applications in material science, such as in the synthesis of organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-14-7-3-12(4-8-14)5-10-17(20)13-6-9-15(18)16(19)11-13/h3-11H,2H2,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMULKFGTLJBNS-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

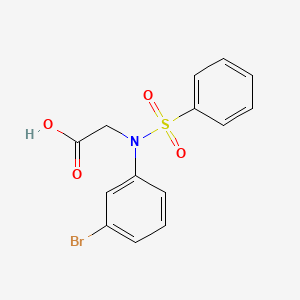
![N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2831014.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2831018.png)
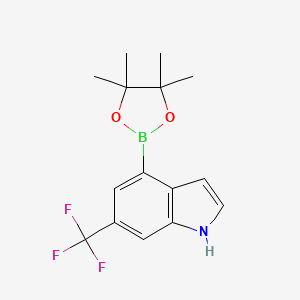
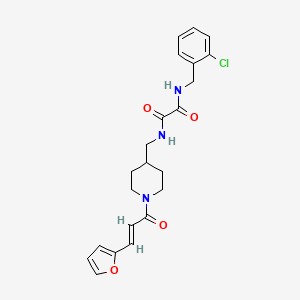
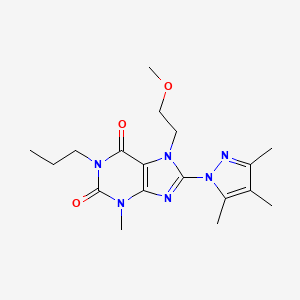
![3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2831024.png)
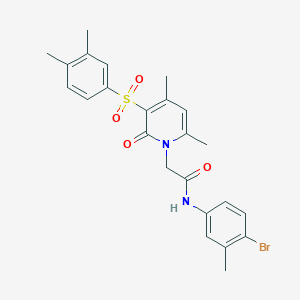
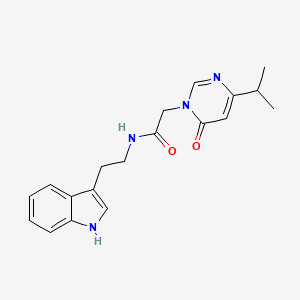
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2831029.png)
